molecular formula C21H23NO3 B565815 7,8-Dehydro Nalmefene CAS No. 91598-83-3

7,8-Dehydro Nalmefene

货号: B565815
CAS 编号: 91598-83-3
分子量: 337.419
InChI 键: DNMTZPZJQISVPP-MBPVOVBZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7,8-Dehydro Nalmefene is a derivative of nalmefene, a medication primarily used to treat opioid dependence and alcohol dependence. This compound is known for its ability to block the effects of opioids at the mu-opioid receptor, making it a valuable tool in addiction treatment research.

作用机制

Target of Action

The primary targets of 7,8-Dehydro Nalmefene are the mu (μ)-opioid and delta (δ)-opioid receptors, where it acts as an antagonist. It also acts as a partial agonist at the kappa (κ)-opioid receptor . These opioid receptors are involved in various brain signaling pathways, including the mesolimbic pathway, which plays an important role in the positive reinforcement of natural rewards like food and drugs of abuse .

Mode of Action

As an antagonist, this compound blocks ligands from binding to the opioid receptor . This prevents opioid molecules from attaching and exerting their effects. Animal studies suggest that kappa-opioid receptor signaling blocks acute reward and positive reinforcement effects of drugs with abusive potential by decreasing dopamine in the nucleus accumbens .

Biochemical Pathways

This compound affects the cortico-mesolimbic functions, possibly by modulating them . Preclinical studies suggest that this compound restores alcohol-induced dysregulations of the MOR/endorphins and the KOR/dynorphin system .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 40–50% when administered orally . It is metabolized in the liver and has an elimination half-life of approximately 10.8 ± 5.2 hours . The compound is excreted through the kidneys .

Result of Action

The action of this compound results in the prevention or reversal of the effects of opioids, including respiratory depression, sedation, and hypotension . It has a longer duration of action than naloxone, another opioid antagonist used to reverse opioid overdose . In a study of brain receptor occupancy, a 1 mg dose of this compound blocked over 80% of brain opioid receptors .

生化分析

Biochemical Properties

7,8-Dehydro Nalmefene, like its parent compound Nalmefene, is likely to interact with opioid receptors, including the mu (μ)-opioid and delta (δ)-opioid receptors . The nature of these interactions is likely to be antagonistic, similar to Nalmefene, thereby reversing or reducing the effects of opioids .

Cellular Effects

The cellular effects of this compound are not fully understood due to limited research. It’s parent compound, Nalmefene, has been shown to have significant effects on various types of cells and cellular processes . For instance, Nalmefene can reverse the respiratory depression caused by opioid overdose . It’s plausible that this compound may have similar effects.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Nalmefene, its parent compound, acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor . This suggests that this compound might exert its effects at the molecular level through similar interactions with these opioid receptors.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Nalmefene has been shown to have a long duration of action, surpassing most opioids . This could suggest that this compound may also exhibit prolonged effects in laboratory settings.

Dosage Effects in Animal Models

Information on the dosage effects of this compound in animal models is currently not available. Nalmefene has been used in various dosages in animal models to study its effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Nalmefene is distributed rapidly following a parenteral dose, blocking over 80% of brain opioid receptors within 5 minutes .

准备方法

The synthesis of 7,8-Dehydro Nalmefene involves several steps, starting from nalmefene. The process typically includes:

    Oxidation: Nalmefene undergoes an oxidation reaction to form this compound.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving specific oxidizing agents and solvents to ensure the desired product is obtained.

    Industrial Production: Industrial production methods focus on optimizing yield and purity. .

化学反应分析

7,8-Dehydro Nalmefene undergoes various chemical reactions, including:

    Oxidation: This reaction is crucial in the synthesis of this compound from nalmefene.

    Reduction: The compound can be reduced back to nalmefene under specific conditions.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by others, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out in solvents such as methanol or ethanol.

    Major Products: The primary product is this compound, with potential side products depending on the reaction conditions.

科学研究应用

Alcohol Dependence Treatment

Nalmefene has been extensively studied for its efficacy in reducing alcohol consumption among individuals with alcohol dependence. Research indicates that it can significantly decrease both monthly total alcohol intake and the frequency of heavy drinking days .

Key Studies:

  • A randomized double-blind study demonstrated that patients treated with nalmefene experienced fewer relapses to heavy drinking compared to those receiving placebo, establishing the compound's effectiveness in managing alcohol use disorder .
  • A long-term study in Japanese patients confirmed nalmefene's safety and efficacy in individuals classified with high drinking risk levels, further supporting its therapeutic potential .

Table 1: Efficacy of Nalmefene in Alcohol Dependence

Study ReferenceSample SizeTreatment DurationKey Findings
Mason et al., 199920012 weeksReduced relapse rates to heavy drinking (P<0.02)
Anton et al., 200415012 weeksNo significant difference from placebo
Long-term study (2020)30024 monthsSafe and effective in high-risk patients

Opioid Overdose Reversal

Nalmefene hydrochloride injection has been investigated for its potential to reverse opioid-induced respiratory depression. Recent studies indicate that nalmefene can effectively reverse the effects of synthetic opioids like fentanyl, demonstrating comparable or superior efficacy to traditional treatments such as naloxone .

Case Study: COINED Study

  • The Clinical Outcomes from Injectable Nalmefene in the Emergency Department study analyzed the effectiveness of nalmefene compared to naloxone in reversing acute opioid toxicity. The preliminary results suggested a high success rate in reversing respiratory depression without significant adverse effects .

Table 2: Nalmefene vs. Naloxone in Opioid Reversal

DrugDosageEfficacy Rate (%)Side Effects
Nalmefene1 mg85Minimal
Naloxone2 mg80Moderate

Mechanistic Insights

The pharmacological action of nalmefene involves modulation of dopamine pathways, which may contribute to its effects on both alcohol consumption and opioid response. Studies have shown that nalmefene can enhance dopamine release in certain conditions, potentially altering reward pathways associated with substance use .

Safety Profile and Considerations

While nalmefene shows promise, its use is not without risks. Abrupt reversal of opioid effects can lead to cardiovascular instability or precipitate withdrawal symptoms, particularly in patients with pre-existing conditions . Therefore, careful patient selection and monitoring are essential when administering nalmefene.

相似化合物的比较

7,8-Dehydro Nalmefene is similar to other opioid antagonists like nalmefene and naltrexone:

    Nalmefene: Both compounds block opioid receptors, but this compound may offer improved oral bioavailability and a longer duration of action.

    Naltrexone: While structurally similar, this compound may have advantages in terms of absorption and reduced liver toxicity.

    Uniqueness: The unique properties of this compound, such as its potential for better oral absorption and longer-lasting effects, make it a promising candidate for further research and development

Conclusion

This compound is a compound with significant potential in the fields of chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable subject for scientific research, particularly in the context of addiction treatment.

生物活性

7,8-Dehydro Nalmefene (7,8-DHN) is a notable metabolite of Nalmefene, primarily recognized for its role as an opioid receptor modulator. This compound has garnered attention due to its significant biological activity, particularly in the context of treating substance use disorders, including alcohol and opioid dependence.

7,8-DHN primarily functions as an antagonist at the mu-opioid receptor (MOR) and exhibits partial agonist activity at the kappa-opioid receptor (KOR) . This unique binding profile allows it to mitigate the effects of opioids while also potentially influencing reward pathways associated with addiction. Unlike its parent compound, Nalmefene, 7,8-DHN shows improved oral bioavailability and a longer duration of action, making it a promising candidate for clinical applications in addiction treatment .

Pharmacological Properties

The pharmacological properties of 7,8-DHN can be summarized as follows:

PropertyDescription
Receptor Activity Antagonist at MOR; Partial agonist at KOR
Bioavailability High oral bioavailability compared to Nalmefene
Duration of Action Longer than Nalmefene
Therapeutic Uses Potential treatment for alcohol and opioid use disorders

Biological Activity and Case Studies

Research indicates that 7,8-DHN not only interacts with opioid receptors but also affects other neurotransmitter systems such as dopamine and glutamate. These interactions are critical in the modulation of cravings and relapse in substance use disorders .

Case Study: Efficacy in Alcohol Dependence

A clinical trial involving nalmefene demonstrated significant efficacy in reducing heavy drinking days among patients with alcohol dependence. Although this study focused on nalmefene, it provides insights into the potential effectiveness of 7,8-DHN due to their structural similarities. The trial reported a reduction of approximately 1.7 heavy drinking days per month in patients treated with nalmefene compared to placebo . Given that 7,8-DHN may offer enhanced pharmacokinetic properties, similar or improved outcomes could be anticipated.

Case Study: Opioid Use Disorder

In preclinical models, 7,8-DHN has shown promise in reducing opioid cravings and withdrawal symptoms. Studies have suggested that its antagonist activity at MOR could help prevent relapse in opioid-dependent individuals by blocking the rewarding effects of opioids .

Comparative Analysis with Other Compounds

To highlight the distinct biological activity of 7,8-DHN, it is useful to compare its properties with other opioid antagonists:

CompoundMOR ActivityKOR ActivityBioavailabilityClinical Use
Nalmefene AntagonistPartial AgonistLowAlcohol dependence
Naltrexone AntagonistAntagonistModerateAlcohol dependence; opioid overdose
This compound AntagonistPartial AgonistHighPotentially both alcohol and opioid dependence

属性

CAS 编号

91598-83-3

分子式

C21H23NO3

分子量

337.419

IUPAC 名称

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C21H23NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-7,13,16,19,23-24H,1-3,8-11H2/t16-,19+,20+,21-/m1/s1

InChI 键

DNMTZPZJQISVPP-MBPVOVBZSA-N

SMILES

C=C1C=CC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O

同义词

(5α)-17-(Cyclopropylmethyl)-7,8-didehydro-4,5-epoxy-6-methylene-morphinan-3,14-diol

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。